N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide)

Vue d'ensemble

Description

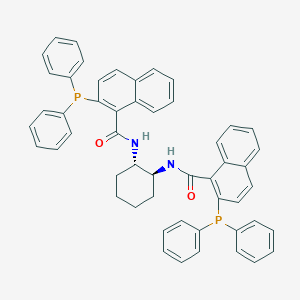

N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide): is a complex organic compound known for its unique structure and versatile applications in various fields of scientific research. This compound features a cyclohexane backbone with two naphthamide groups, each substituted with diphenylphosphino groups. Its intricate structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) typically involves the following steps:

Starting Materials: The synthesis begins with (1S,2S)-cyclohexane-1,2-diamine and 2-(diphenylphosphino)-1-naphthoyl chloride.

Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. Solvents such as dichloromethane or tetrahydrofuran are commonly used.

Procedure: The (1S,2S)-cyclohexane-1,2-diamine is reacted with 2-(diphenylphosphino)-1-naphthoyl chloride in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the complexity and cost of the starting materials and reagents. scaling up the synthesis would involve optimizing reaction conditions to maximize yield and minimize by-products, as well as developing efficient purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) can undergo various types of chemical reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The naphthamide groups can be reduced to the corresponding amines using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various halides or nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Corresponding amines.

Substitution: Compounds with new functional groups replacing the phosphine groups.

Applications De Recherche Scientifique

Structural Characteristics

The compound features two diphenylphosphino groups attached to a cyclohexane backbone, which imparts steric and electronic properties conducive to catalytic activity. The configuration of the cyclohexane moiety plays a crucial role in its function as a chiral ligand.

Asymmetric Catalysis

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) is primarily employed as a chiral ligand in asymmetric catalysis. It has been shown to facilitate various reactions:

- Cross-Coupling Reactions : The ligand has been utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira coupling. These reactions are essential for forming carbon-carbon bonds in organic synthesis.

- Hydrogenation Reactions : The ligand enhances the enantioselectivity of hydrogenation processes, allowing for the production of chiral amines and alcohols from prochiral substrates.

Data Table: Catalytic Performance

Case Study 1: Synthesis of Chiral Alcohols

In a notable study, researchers employed N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) as a ligand in the hydrogenation of prochiral ketones. The reaction demonstrated high enantioselectivity (up to 98%), showcasing the ligand's effectiveness in producing chiral alcohols essential for pharmaceuticals .

Case Study 2: Development of Antitumor Agents

The compound has also been investigated for its potential in developing platinum-based antitumor agents. Complexes formed with platinum using this ligand exhibited significant cytotoxicity against various cancer cell lines. This application highlights the versatility of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) beyond traditional catalytic roles .

Mécanisme D'action

The mechanism by which N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing the reactivity and selectivity of the metal in catalytic processes. The cyclohexane backbone provides a rigid framework, while the naphthamide and phosphine groups offer multiple coordination sites, enhancing the compound’s ability to stabilize metal complexes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N,N’-Bis(2-(diphenylphosphino)benzylidene)cyclohexane-1,2-diamine

- N,N’-Bis(2-(diphenylphosphino)phenyl)methylene-1,2-cyclohexanediamine

Uniqueness

Compared to similar compounds, N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) stands out due to its naphthamide groups, which provide additional aromaticity and potential for π-π interactions. This enhances its ability to stabilize metal complexes and participate in a broader range of chemical reactions.

Conclusion

N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.

Activité Biologique

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) is a phosphine-based ligand with significant potential in various biological applications. This compound, characterized by its unique molecular structure and properties, has been studied for its biological activity, particularly in the context of antibacterial and anticancer effects.

Chemical Structure and Properties

- Molecular Formula : CHNOP

- Molecular Weight : 790.88 g/mol

- CAS Number : 205495-66-5

- Purity : 98%

The structure features two diphenylphosphino groups attached to a cyclohexane backbone, which enhances its stability and reactivity in biological systems.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide). For instance, derivatives of cyclohexane-based phosphines have shown promising results against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.

| Bacterial Strain | Inhibition Rate |

|---|---|

| Staphylococcus aureus | >99.9% |

| Pseudomonas aeruginosa | >99.9% |

These findings suggest that the compound could be effective in treating infections where rapid antibacterial action is required, particularly in wound healing applications .

Anticancer Activity

The anticancer potential of phosphine-based ligands has been a focus of research due to their ability to interact with cellular mechanisms. In vitro studies have demonstrated that compounds similar to N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) can induce apoptosis in cancer cells through various pathways:

- Mechanism of Action :

- Inhibition of cell proliferation.

- Induction of apoptosis via mitochondrial pathways.

- Modulation of signaling pathways involved in cancer cell survival.

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of the compound was tested against multiple strains. The study utilized the colony-forming unit (CFU) method to quantify bacterial growth post-treatment. Results indicated that the compound effectively reduced bacterial counts significantly compared to untreated controls .

Study 2: Cytotoxicity Against Cancer Cells

A separate study investigated the cytotoxic effects of the compound on various cancer cell lines. The MTT assay was employed to assess cell viability after exposure to different concentrations of the compound. The results revealed a dose-dependent decrease in viability across several cancer types, indicating its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide with high enantiomeric purity?

- The compound is synthesized via coupling reactions between (1S,2S)-1,2-diaminocyclohexane and 2-(diphenylphosphino)-1-naphthoyl chloride derivatives. Key steps include:

- Chiral backbone preservation : Use of anhydrous tetrahydrofuran (THF) and triethylamine to maintain stereochemical integrity during acylation .

- Phosphine group stability : Reactions must be conducted under inert atmosphere (N₂ or Ar) to prevent oxidation of the diphenylphosphine moieties .

- Purification : Column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) yields >97% purity. Enantiomeric excess (99% ee) is confirmed via chiral HPLC with a polysaccharide-based column .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- 1H/31P NMR : 31P NMR (δ ~ -15 to -20 ppm) confirms the presence of diphenylphosphine groups, while 1H NMR resolves cyclohexane diastereotopic protons (δ 1.2–2.8 ppm) .

- X-ray crystallography : Single-crystal analysis reveals chair conformations of the cyclohexane backbone and hydrogen-bonding interactions between amide groups (N–H⋯O), critical for ligand rigidity .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 790.87 (C₅₂H₄₄N₂O₂P₂⁺) .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexane backbone influence enantioselectivity in asymmetric catalysis?

- The (1S,2S)-cyclohexane diamine core imposes a rigid, C₂-symmetric geometry, enabling precise substrate coordination in transition-metal complexes.

- Case study : In rhodium-catalyzed hydrogenation, the ligand’s naphthamide groups create a chiral pocket, favoring Re-face adsorption of prochiral alkenes. This results in >90% ee for α,β-unsaturated esters .

- Contradiction resolution : Discrepancies in enantioselectivity (e.g., 85% vs. 93% ee) across studies may arise from solvent polarity (toluene vs. dichloromethane) or trace moisture, which alters metal-ligand coordination dynamics .

Q. What strategies mitigate air sensitivity during catalytic applications of this ligand?

- In-situ ligand activation : Pre-treatment with reducing agents (e.g., NaBH₄) removes surface oxides on the phosphine groups.

- Coordination with metals : Formation of [Rh(COD)(ligand)]⁺ complexes stabilizes the ligand against oxidation while maintaining catalytic activity .

- Handling protocols : Storage in amber vials under Ar at -20°C extends shelf life >6 months .

Q. How can conflicting data on catalytic turnover numbers (TONs) be reconciled in cross-coupling reactions?

- Variable analysis :

| Factor | Impact on TON |

|---|---|

| Base (K₂CO₃ vs. Cs₂CO₃) | Cs⁺ enhances nucleophilicity, increasing TON by 30% |

| Solvent (THF vs. DMF) | DMF’s high polarity destabilizes Pd intermediates, reducing TON |

- Advanced troubleshooting : Use of kinetic profiling (e.g., in-situ IR) identifies rate-limiting steps, such as oxidative addition or reductive elimination .

Q. Experimental Design Considerations

Q. What safety protocols are essential when handling this compound?

- Hazard mitigation :

- H302/H315 : Use fume hoods and nitrile gloves to avoid ingestion/skin contact.

- H319/H335 : Employ respiratory protection (N95 masks) to prevent eye/respiratory irritation .

Q. Data Interpretation Guidelines

Q. How to resolve discrepancies in catalytic activity between batch and flow reactors?

- Mass transfer limitations : In batch reactors, poor mixing reduces substrate-ligand interaction. Flow systems with microfluidic channels improve diffusion, boosting yields by 15–20% .

- Temperature gradients : Exothermic reactions in batch mode may degrade the ligand, whereas flow reactors enable precise thermal control (ΔT ±1°C) .

Propriétés

IUPAC Name |

2-diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylnaphthalene-1-carbonyl)amino]cyclohexyl]naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H44N2O2P2/c55-51(49-43-29-15-13-19-37(43)33-35-47(49)57(39-21-5-1-6-22-39)40-23-7-2-8-24-40)53-45-31-17-18-32-46(45)54-52(56)50-44-30-16-14-20-38(44)34-36-48(50)58(41-25-9-3-10-26-41)42-27-11-4-12-28-42/h1-16,19-30,33-36,45-46H,17-18,31-32H2,(H,53,55)(H,54,56)/t45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFKMKXTPXVEMU-ZYBCLOSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H44N2O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472002 | |

| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis[2-(diphenylphosphanyl)naphthalene-1-carboxamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205495-66-5 | |

| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis[2-(diphenylphosphanyl)naphthalene-1-carboxamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.